molecular formula C20H19NO5S B7468520 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid

2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid

Cat. No. B7468520
M. Wt: 385.4 g/mol
InChI Key: QXBDGKFPZRCAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid, also known as PSB-1115, is a chemical compound that has gained significant attention in the scientific research community. This compound has been widely studied for its potential application in the treatment of various diseases, including cancer and inflammation. In

Mechanism of Action

The mechanism of action of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to inhibit the activity of HDAC, which can lead to changes in gene expression. In addition, 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. This makes it a potential treatment option for inflammatory diseases. However, one of the limitations of using 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. One area of research is the development of more efficient synthesis methods for 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. Another area of research is the identification of the specific molecular targets of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. This will help to better understand its mechanism of action and potential applications. Additionally, further studies are needed to investigate the safety and efficacy of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in animal models and clinical trials.

Synthesis Methods

The synthesis of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid involves the reaction between 2-aminobenzoic acid and 4-propoxy-1-naphthalenesulfonyl chloride in the presence of a base. The reaction results in the formation of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid as a white solid. The purity of the compound can be achieved through recrystallization using a suitable solvent.

Scientific Research Applications

2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been extensively studied for its potential application in the treatment of various diseases. One of the primary areas of research is its anticancer activity. Studies have shown that 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

properties

IUPAC Name

2-[(4-propoxynaphthalen-1-yl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-2-13-26-18-11-12-19(15-8-4-3-7-14(15)18)27(24,25)21-17-10-6-5-9-16(17)20(22)23/h3-12,21H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBDGKFPZRCAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.